molecular formula C22H24N2O B094446 Tropirine CAS No. 19410-02-7

Tropirine

Cat. No.: B094446
CAS No.: 19410-02-7
M. Wt: 332.4 g/mol
InChI Key: DPNODNPIXASWQY-RPIYSHSISA-N
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Description

Tropirine is an antiemetic agent with the molecular formula C₂₂H₂₄N₂O and CAS registry number 19410-02-7 . Structurally, it features a benzo[4,5]cyclohepta[1,2-b]pyridine moiety linked to an 8-methyl-8-azabicyclo[3.2.1]octane (tropane) group . This compound’s classification aligns with other tropane derivatives, which often exhibit pharmacological activity through interactions with neurotransmitter receptors (e.g., serotonin, acetylcholine) .

Properties

CAS No.

19410-02-7

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene

InChI

InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22?

InChI Key

DPNODNPIXASWQY-RPIYSHSISA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4

Canonical SMILES

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4

Related CAS

17929-04-3 (maleate[1:1])

Synonyms

((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
BS 7723
tropirine
tropirine maleate (1:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:

    Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.

    Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.

    Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tropirine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of alcohols or amines.

    Substitution: Produces various substituted derivatives of this compound.

Scientific Research Applications

Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a systematic comparison of Tropirine with key analogues, emphasizing molecular structure, therapeutic indications, and pharmacological profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound CAS Number Molecular Formula Indication Key Structural Features
This compound 19410-02-7 C₂₂H₂₄N₂O Antiemetic Benzocyclohepta pyridine + tropane moiety
Tropisetron 89565-68-4 C₁₇H₂₀N₂O₂ Antiemetic Indole-derived carbazole scaffold
Tropatepine - C₂₅H₃₀ClNO₃* Undisclosed Dibenzo-thiepin + tropane derivative
Trospium 47608-32-2 C₂₅H₃₀ClNO₃ Antispasmodic Benzofuran + quaternary ammonium tropane
Tropodifene 15790-02-0 C₂₅H₂₉NO₄ Antihypertensive Benzodioxole + esterified tropane

Note: Tropatepine’s molecular formula is inferred from structural analogs in the same class .

This compound vs. Tropisetron

  • Structural Differences :
    • This compound’s benzocyclohepta pyridine-tropane hybrid contrasts with Tropisetron’s indole-based carbazole structure .
    • Tropisetron contains a hydroxyl group (C₁₇H₂₀N₂O₂), whereas this compound lacks oxygen in its core structure (C₂₂H₂₄N₂O).
  • Functional Similarities: Both are antiemetics, but Tropisetron is a well-documented 5-HT₃ receptor antagonist used in chemotherapy-induced nausea .

This compound vs. Tropatepine

  • Structural Overlap :
    • Both incorporate a tropane backbone, but Tropatepine’s dibenzo-thiepin group differs from this compound’s benzocyclohepta pyridine .
  • Functional Divergence :
    • Tropatepine’s therapeutic role is unspecified, though its structure resembles antipsychotics (e.g., clozapine analogs) .

This compound vs. Trospium

  • Structural Similarities :
    • Both contain quaternary ammonium tropane derivatives, enhancing polarity and reducing CNS penetration .
  • Functional Contrast :
    • Trospium is an antispasmodic targeting muscarinic receptors, whereas this compound’s antiemetic action likely involves distinct pathways .

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